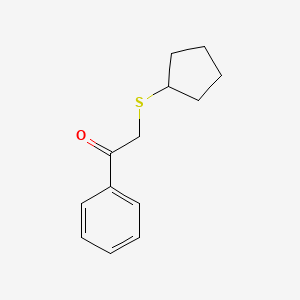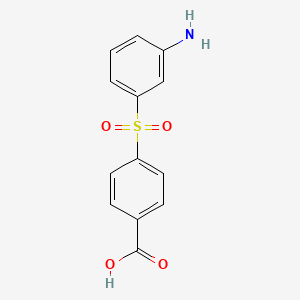
4-(3-Aminobenzenesulfonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Aminobenzenesulfonyl)benzoic acid is an organic compound that features both an amino group and a sulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminobenzenesulfonyl)benzoic acid typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the sulfonation of benzoic acid derivatives followed by amination. For instance, benzenesulfonyl chloride can be prepared by the action of phosphorus pentachloride on benzenesulfonic acid or its salts . This intermediate can then undergo further reactions to introduce the amino group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation and amination processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Aminobenzenesulfonyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in electrophilic aromatic substitution reactions, where it can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used. For example, oxidation can convert the amino group to a nitro group, while reduction can affect the sulfonyl group.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine (Br2) and iron(III) bromide (FeBr3) can be used for bromination reactions.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the amino group.
Reduction: Reducing agents like sodium borohydride (NaBH4) can be employed to reduce the sulfonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of the amino group can yield 4-bromo-3-aminobenzenesulfonylbenzoic acid, while oxidation can produce 4-(3-nitrobenzenesulfonyl)benzoic acid.
Scientific Research Applications
4-(3-Aminobenzenesulfonyl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-Aminobenzenesulfonyl)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, affecting their activity. The sulfonyl group can participate in various chemical reactions, altering the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic Acid: Similar in structure but lacks the sulfonyl group, making it less reactive in certain chemical reactions.
Benzenesulfonic Acid: Contains the sulfonyl group but lacks the amino group, limiting its applications in biological studies.
Uniqueness
4-(3-Aminobenzenesulfonyl)benzoic acid is unique due to the presence of both amino and sulfonyl groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to its simpler counterparts.
Properties
Molecular Formula |
C13H11NO4S |
|---|---|
Molecular Weight |
277.30 g/mol |
IUPAC Name |
4-(3-aminophenyl)sulfonylbenzoic acid |
InChI |
InChI=1S/C13H11NO4S/c14-10-2-1-3-12(8-10)19(17,18)11-6-4-9(5-7-11)13(15)16/h1-8H,14H2,(H,15,16) |
InChI Key |
QAIZDGNGMHMYBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



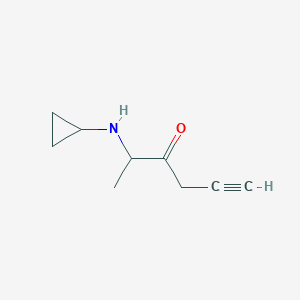
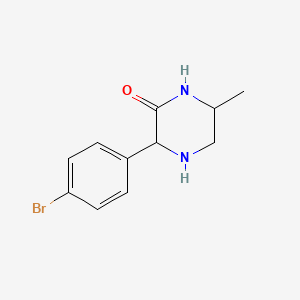
![1-Methyl-5-[(methylamino)methyl]-1H-pyrazol-3-amine](/img/structure/B13208518.png)
![1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine](/img/structure/B13208522.png)
![N-{2-[2-(dimethylamino)-1,3-thiazol-4-yl]ethyl}-2,2,2-trifluoroacetamide](/img/structure/B13208530.png)
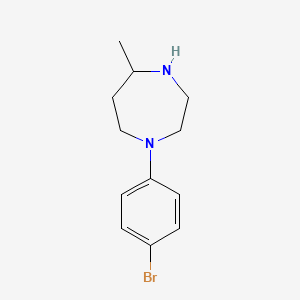

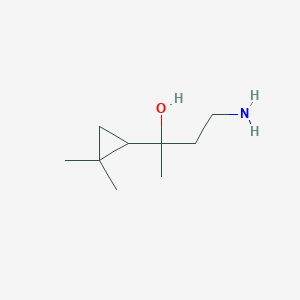

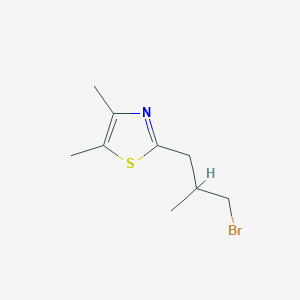
![(2S,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane](/img/structure/B13208566.png)

